
Pivaloyl-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivaloyl-D-valine is a derivative of the amino acid D-valine, where the amino group is protected by a pivaloyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pivaloyl-D-valine can be synthesized through the reaction of D-valine with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve D-valine in a suitable solvent like dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add pivaloyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Pivaloyl-D-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pivaloyl-D-valine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process.
Biology: Utilized in the study of enzyme mechanisms and protein structure due to its stability and reactivity.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and fine chemicals due to its versatility and stability.
Mécanisme D'action
The mechanism of action of pivaloyl-D-valine involves the protection of the amino group through the formation of a stable pivaloyl derivative. This protection prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The pivaloyl group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amino group.
Comparaison Avec Des Composés Similaires
Pivaloyl-L-valine: Similar in structure but derived from L-valine. It has different stereochemistry and may exhibit different reactivity and applications.
Acetyl-D-valine: Another amino acid derivative with an acetyl protecting group instead of pivaloyl. It is less stable but easier to remove.
Boc-D-valine: Contains a tert-butoxycarbonyl protecting group. It is commonly used in peptide synthesis but has different stability and reactivity compared to pivaloyl-D-valine.
Uniqueness: this compound is unique due to its high stability and resistance to hydrolysis, making it an excellent protecting group in organic synthesis. Its stability under various conditions allows for selective reactions and easy removal when needed.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(2R)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Clé InChI |
OXLOTCJAYCHDBD-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NC(=O)C(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
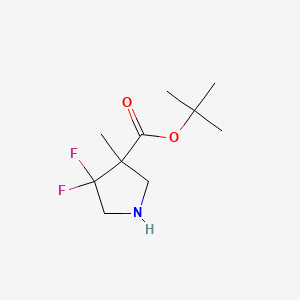
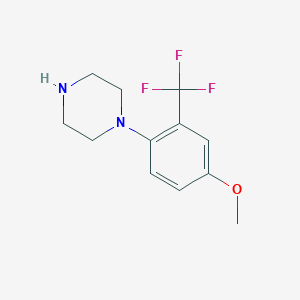

![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
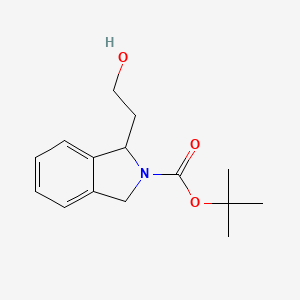
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
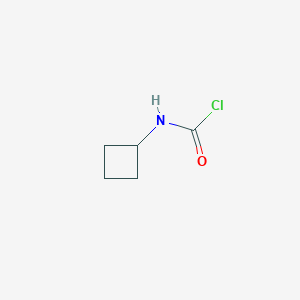
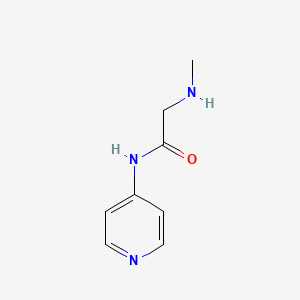
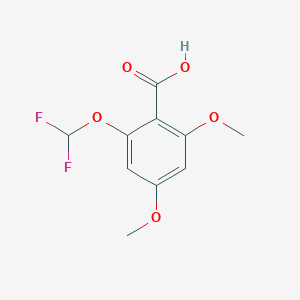
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)



